molecular formula C7H13BrO2 B3060348 Ethyl 4-bromopentanoate CAS No. 27126-42-7

Ethyl 4-bromopentanoate

Cat. No.: B3060348
CAS No.: 27126-42-7
M. Wt: 209.08 g/mol
InChI Key: CTVCPHLFHPQRNF-UHFFFAOYSA-N
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Description

Ethyl 4-bromopentanoate is an organic compound with the molecular formula C7H13BrO2. It is a brominated ester, commonly used in organic synthesis and various chemical reactions. The compound is known for its reactivity due to the presence of the bromine atom, which makes it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromopentanoate can be synthesized through the esterification of 4-bromopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromopentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include ethyl 4-hydroxypentanoate, ethyl 4-cyanopentanoate, and ethyl 4-aminopentanoate.

    Reduction: The major product is ethyl pentanoate.

    Oxidation: The major product is 4-bromopentanoic acid.

Scientific Research Applications

Ethyl 4-bromopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a building block in the synthesis of various drugs and therapeutic agents.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromopentanoate involves its reactivity as a brominated ester. The bromine atom is highly reactive and can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The ester group can also participate in hydrolysis and reduction reactions, further expanding its utility in chemical transformations .

Comparison with Similar Compounds

Ethyl 4-bromopentanoate can be compared with other brominated esters and similar compounds:

    Ethyl 3-bromopropanoate: Similar in structure but with a shorter carbon chain.

    Ethyl 2-bromobutanoate: Another brominated ester with a different carbon chain length.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

This compound is unique due to its specific carbon chain length and the position of the bromine atom, which influences its reactivity and applications .

Properties

IUPAC Name

ethyl 4-bromopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVCPHLFHPQRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311812
Record name ethyl 4-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27126-42-7
Record name 27126-42-7
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Record name ethyl 4-bromopentanoate
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URL https://comptox.epa.gov/dashboard/DTXSID70311812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-bromopentanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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